molecular formula C10H12N4O B15051829 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine

6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine

Cat. No.: B15051829
M. Wt: 204.23 g/mol
InChI Key: QHSHVVCMDRGPLL-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine typically involves the following steps :

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position of the pyridine ring.

    Imidazole Substitution: The 4-methyl-1H-imidazole group is introduced at the 2-position of the pyridine ring through a substitution reaction.

The reaction conditions often involve the use of palladium on charcoal as a catalyst in an ethanol solvent under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on charcoal (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the imidazole ring can produce corresponding amines.

Scientific Research Applications

6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an imidazole ring on a pyridine scaffold differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

6-methoxy-2-(4-methylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)10-8(11)3-4-9(13-10)15-2/h3-6H,11H2,1-2H3

InChI Key

QHSHVVCMDRGPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=CC(=N2)OC)N

Origin of Product

United States

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